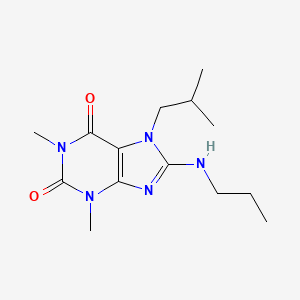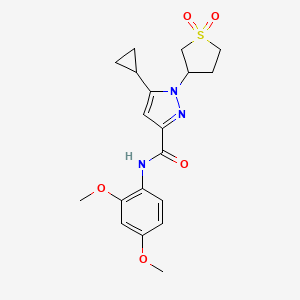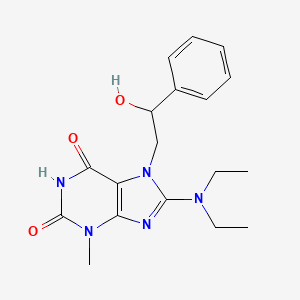
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H23N5O2 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 293.18517499 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
CHEMBL4847867 exhibits antiviral potential due to its ability to interfere with viral replication. Researchers have explored its efficacy against specific viruses, such as influenza, herpes simplex, and human immunodeficiency virus (HIV). Mechanistic studies reveal that it targets viral enzymes or proteins, inhibiting their function and preventing viral spread .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. CHEMBL4847867 has shown promise as an anti-inflammatory agent by modulating immune responses. It may inhibit pro-inflammatory cytokines or signaling pathways, making it a candidate for drug development in conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotection and Cognitive Enhancement
Preclinical studies suggest that CHEMBL4847867 may protect neurons from oxidative stress and neurodegeneration. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Additionally, it might enhance cognitive function by affecting neurotransmitter systems .
Cardiovascular Applications
CHEMBL4847867’s vasodilatory effects make it relevant in cardiovascular research. By relaxing blood vessels, it could improve blood flow and reduce hypertension. Researchers explore its impact on endothelial function, platelet aggregation, and vascular health .
Cancer Therapy
Emerging evidence indicates that CHEMBL4847867 could play a role in cancer treatment. It may inhibit tumor growth, angiogenesis, or metastasis. Specific cancer types, such as breast, lung, or melanoma, are under investigation. However, more research is needed to validate its clinical potential .
Metabolic Disorders and Obesity
CHEMBL4847867’s metabolic effects are intriguing. It may influence glucose metabolism, lipid profiles, and adipose tissue function. Researchers explore its role in managing diabetes, obesity, and related metabolic conditions .
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZXLJKSQQPHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6484231.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6484236.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6484251.png)


![7-(2-hydroxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484265.png)
![methyl 2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)acetate](/img/structure/B6484271.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484278.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)

![4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6484317.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6484323.png)
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)